molecular formula C14H24BrNO B024496 N-(2-Bromoallyl)-10-undecenamide CAS No. 102613-02-5

N-(2-Bromoallyl)-10-undecenamide

Cat. No. B024496
CAS RN: 102613-02-5
M. Wt: 302.25 g/mol
InChI Key: XZYSEJAUTCAERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromoallyl)-10-undecenamide, also known as BrUdU, is a chemical compound that is widely used in scientific research. It is a halogenated thymidine analog that is incorporated into the DNA of dividing cells, making it a valuable tool for studying cell proliferation and DNA synthesis. In

Mechanism of Action

N-(2-Bromoallyl)-10-undecenamide is incorporated into the DNA of dividing cells during the S phase of the cell cycle, replacing thymidine in the DNA strand. This incorporation is mediated by the enzyme thymidine kinase, which recognizes N-(2-Bromoallyl)-10-undecenamide as a substrate. Once incorporated, N-(2-Bromoallyl)-10-undecenamide can be detected using immunohistochemistry or other labeling techniques.
Biochemical and Physiological Effects:
N-(2-Bromoallyl)-10-undecenamide is generally considered to be non-toxic and does not affect cell viability or function. However, it can interfere with DNA replication and repair, leading to DNA damage and cell death in high concentrations. N-(2-Bromoallyl)-10-undecenamide has also been shown to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-Bromoallyl)-10-undecenamide is its specificity for dividing cells, which allows researchers to label and track cell proliferation with high accuracy. N-(2-Bromoallyl)-10-undecenamide is also relatively easy to use and can be detected using a variety of labeling techniques. However, N-(2-Bromoallyl)-10-undecenamide has some limitations, including its potential to interfere with DNA replication and repair, and its inability to label non-dividing cells.

Future Directions

There are many potential future directions for research involving N-(2-Bromoallyl)-10-undecenamide. One area of interest is the use of N-(2-Bromoallyl)-10-undecenamide in cancer research, where it could be used to study cell proliferation and tumor growth. Another area of interest is the use of N-(2-Bromoallyl)-10-undecenamide in neuroscience research, where it could be used to study neurogenesis and neuronal plasticity. Additionally, new labeling techniques and detection methods could be developed to improve the accuracy and sensitivity of N-(2-Bromoallyl)-10-undecenamide labeling.

Synthesis Methods

The synthesis of N-(2-Bromoallyl)-10-undecenamide involves the reaction of 10-undecenoyl chloride with N-(2-bromoethyl)acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2-Bromoallyl)-10-undecenamide. This synthesis method has been optimized to produce high yields of N-(2-Bromoallyl)-10-undecenamide with good purity.

Scientific Research Applications

N-(2-Bromoallyl)-10-undecenamide is widely used in scientific research to study cell proliferation and DNA synthesis. It is commonly used in cell culture studies to label dividing cells and track their proliferation over time. N-(2-Bromoallyl)-10-undecenamide can also be used in vivo to label proliferating cells in animal models. In addition, N-(2-Bromoallyl)-10-undecenamide is used in neuroscience research to study neurogenesis in the brain.

properties

CAS RN

102613-02-5

Product Name

N-(2-Bromoallyl)-10-undecenamide

Molecular Formula

C14H24BrNO

Molecular Weight

302.25 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)undec-10-enamide

InChI

InChI=1S/C14H24BrNO/c1-3-4-5-6-7-8-9-10-11-14(17)16-12-13(2)15/h3H,1-2,4-12H2,(H,16,17)

InChI Key

XZYSEJAUTCAERO-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCC(=C)Br

Canonical SMILES

C=CCCCCCCCCC(=O)NCC(=C)Br

synonyms

10-Undecenamide, N-(2-bromoallyl)-

Origin of Product

United States

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